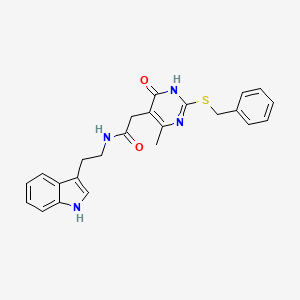

Methyl 5-(benzyloxy)-4-methoxy-2-methylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds with benzyloxy and methoxy groups are often used in organic synthesis. They can act as protecting groups for reactive hydroxyl groups in synthetic schemes .

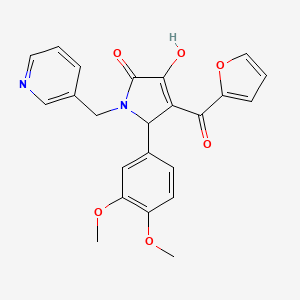

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, and molar conductance measurement .Chemical Reactions Analysis

Benzylic positions in organic compounds are often reactive towards both electrophilic and nucleophilic reactions . They can undergo oxidation and reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. These properties include melting point, boiling point, solubility, and reactivity .Scientific Research Applications

Antifungal Activity

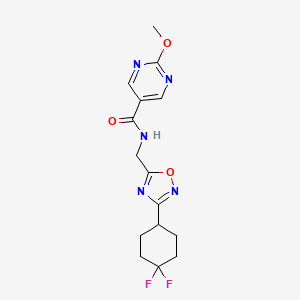

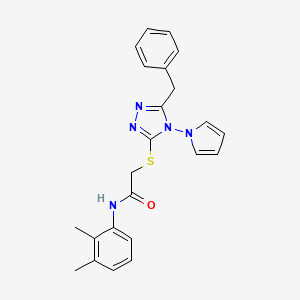

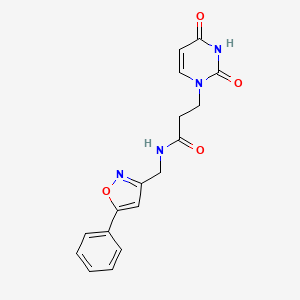

Methyl 5-(benzyloxy)-4-methoxy-2-methylbenzoate has been investigated for its antifungal properties. In a study by Nimbalkar et al., a series of Mannich bases derived from this compound demonstrated promising antifungal activity against several human pathogenic fungal strains, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus . These findings suggest that this compound could serve as a scaffold for designing potent antifungal drugs.

Molecular Docking Studies

In the same study, molecular docking analyses were performed to understand the binding interactions of derivatives of Methyl 5-(benzyloxy)-4-methoxy-2-methylbenzoate. Notably, compounds 6c, 6f, and 6i showed good binding at the active site of C. albicans cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is crucial for ergosterol biosynthesis in fungal cells, making it an attractive target for antifungal drug development .

Green Chemistry Synthesis

The compound was synthesized using green chemistry tools, including molecular sieves and sonication. This environmentally friendly approach highlights its potential for sustainable synthesis methods .

Structural Characterization

Methyl 5-(benzyloxy)-4-methoxy-2-methylbenzoate was characterized using spectroscopic methods, including FT-IR, 1H NMR, 13C NMR, NOESY, and HSQC. These techniques confirmed its structure and purity .

Benzimidazole Fungicides

While not directly related to this compound, it’s worth noting that benzimidazole fungicides play a crucial role in agriculture. These compounds inhibit fungal cell division by disrupting microtubule assembly. Although Methyl 5-(benzyloxy)-4-methoxy-2-methylbenzoate is not a benzimidazole, understanding its antifungal properties contributes to the broader field of fungicide research .

Conclusion

Methyl 5-(benzyloxy)-4-methoxy-2-methylbenzoate holds promise as an antifungal agent and offers opportunities for further optimization and drug development. Its green synthesis approach and structural characterization enhance its appeal for scientific investigations. Researchers can explore its potential in combating fungal infections and contribute to the advancement of antifungal therapies.

Urja D. Nimbalkar et al., “Ultrasound- and Molecular Sieves-Assisted Synthesis, Molecular Docking and Antifungal Evaluation of 5-(4-(Benzyloxy)-substituted phenyl)-3-((phenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thiones,” Molecules, 21(5), 484 (2016). Read more Santosh G. Tupe et al., “Synthesis and Analytical Characterization of Methyl 5-(benzyloxy)-2H-chromene-7-carboxylate,” Molbank, 2024(2), M1806 (2024). Read more Research Progress on Benzimidazole Fungicides: A Review. Molecules, 29(6), 1218 (2024). Read more

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 4-methoxy-2-methyl-5-phenylmethoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c1-12-9-15(19-2)16(10-14(12)17(18)20-3)21-11-13-7-5-4-6-8-13/h4-10H,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKZSADMUGDIIDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)OC)OCC2=CC=CC=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(1,1-Difluoroethyl)cyclopropyl]-N'-hydroxyethanimidamide](/img/structure/B2416307.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-6-chloropyridine-3-carboxamide](/img/structure/B2416315.png)

![(E)-1-allyl-4-(1-(2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2416316.png)

![N-cyclohexyl-3-[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2416317.png)

![2-[[2-(2-phenylethenylsulfonylamino)acetyl]amino]acetic Acid](/img/structure/B2416319.png)

![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(4-methylbenzyl)oxy]amino}methylene)tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2416323.png)

![7,7-Dioxo-6,8-dihydro-5H-thiopyrano[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2416325.png)